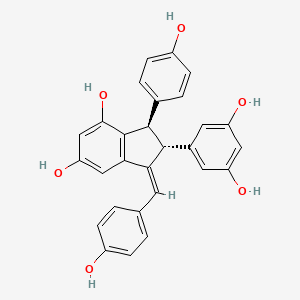
parthenocissin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parthenocissin A is a naturally occurring polyphenolic compound found in the roots of Parthenocissus laetevirens. It belongs to the stilbenoid family and is known for its potent antioxidant properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in neuroprotection and antioxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Parthenocissin A can be synthesized through the oxidative coupling of resveratrol, a process that involves the use of oxidizing agents such as potassium ferricyanide. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired dimer.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the roots of Parthenocissus laetevirens. The process includes solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, which can lead to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding dihydro derivatives under mild reducing conditions.
Substitution: this compound can participate in electrophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinones, oxidized stilbenoids.
Reduction: Dihydrothis compound.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Parthenocissin A has been extensively studied for its neuroprotective effects. It acts as a free radical scavenger, reducing oxidative stress and preventing neuronal damage in models of cerebral ischemia . Additionally, it has shown potential in reducing lipid peroxidation and protein oxidation, making it a promising candidate for stroke therapy .
In the field of chemistry, this compound is used as a model compound to study the behavior of polyphenolic antioxidants. Its ability to undergo various chemical reactions makes it a valuable tool for understanding the mechanisms of antioxidation and free radical scavenging.
Mécanisme D'action
Parthenocissin A is structurally similar to other stilbenoid dimers such as quadrangularin A and ampelopsin D . it is unique in its specific arrangement of hydroxyl groups, which contributes to its distinct antioxidant properties. Unlike other stilbenoid dimers, this compound has shown superior neuroprotective effects in various experimental models .
Comparaison Avec Des Composés Similaires
- Quadrangularin A
- Ampelopsin D
- Resveratrol dimers
Parthenocissin A stands out due to its higher antioxidant activity and its potential therapeutic applications in neuroprotection and antioxidation.
Propriétés
IUPAC Name |
(1Z,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9+/t26-,27+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQMSWPBPAKGSE-RVMRZQENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2442898.png)
![2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2442900.png)
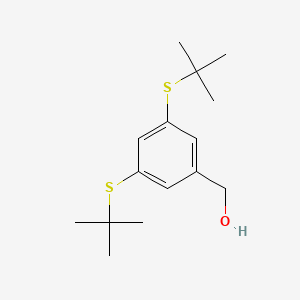
![5-[(1S)-1-Azidoethyl]isoquinoline](/img/structure/B2442903.png)
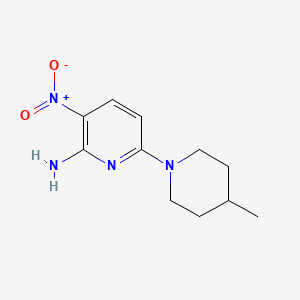
![Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B2442908.png)
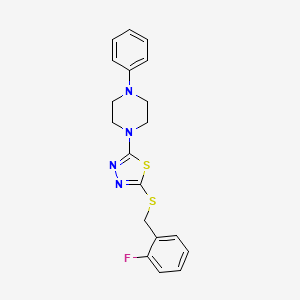
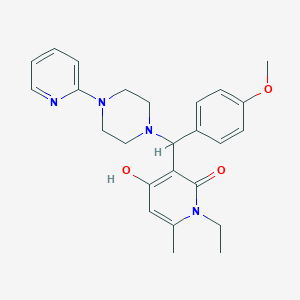
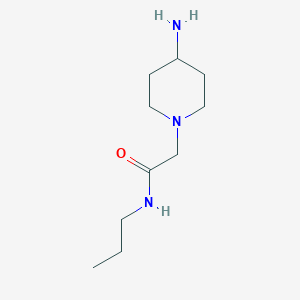
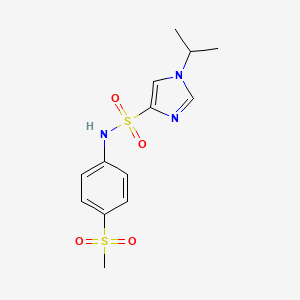
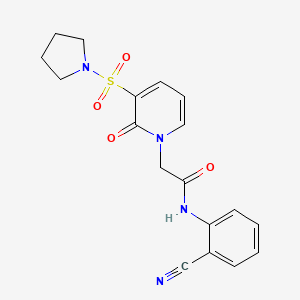
![4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B2442919.png)
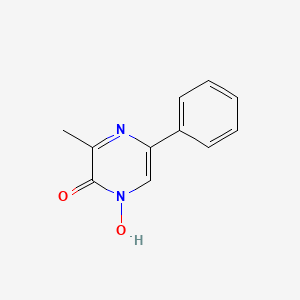
![5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2442921.png)
